2-Methyl-D3-citric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

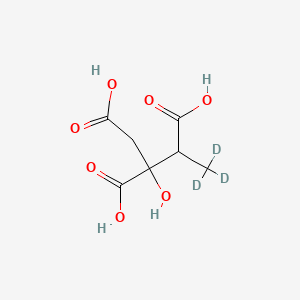

2-Methyl-D3-citric acid: is a deuterium-labeled analog of 2-methylcitric acid. It is a derivative of citric acid, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it useful in various analytical and biochemical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methyl-D3-citric acid can be synthesized through the condensation of propionyl-CoA and oxaloacetic acid, catalyzed by a citrate synthase enzyme. The reaction involves the following steps:

Activation of Propionate: Propionate is first activated to propionyl-CoA by propionyl-CoA synthase.

Condensation Reaction: Propionyl-CoA is then condensed with oxaloacetate by methylcitrate synthase to form 2-methylcitrate.

Isomerization: 2-Methylcitrate is dehydrated to methylaconitate, which is then rehydrated by aconitase to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically modified strains of bacteria or fungi. These microorganisms are engineered to overproduce the enzymes required for the synthesis of this compound, ensuring high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-D3-citric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Carboxylic acids.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted citric acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-D3-citric acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the citric acid cycle and related pathways.

Biology: Helps in studying the metabolism of propionyl-CoA and its detoxification in bacteria and fungi.

Medicine: Used in the development of diagnostic tools and therapeutic agents.

Industry: Employed in the synthesis of isotopically labeled compounds for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Methyl-D3-citric acid involves its role in the methylcitrate cycle. It is formed from the condensation of propionyl-CoA and oxaloacetate, catalyzed by methylcitrate synthase. The compound then undergoes isomerization and cleavage to form succinate and pyruvate. This process helps in detoxifying propionyl-CoA, preventing the accumulation of toxic intermediates in cells .

Vergleich Mit ähnlichen Verbindungen

2-Methylcitric Acid: The non-deuterated analog of 2-Methyl-D3-citric acid.

Citric Acid: A key intermediate in the citric acid cycle.

Isocitric Acid: An isomer of citric acid involved in the citric acid cycle.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly useful in tracing metabolic pathways and studying enzyme mechanisms. Its deuterium atoms provide a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for precise analytical measurements .

Biologische Aktivität

2-Methyl-D3-citric acid (2-MD3CA) is a deuterated derivative of citric acid, characterized by its unique chemical structure and isotopic labeling. This compound plays a significant role in metabolic studies, particularly in tracing metabolic pathways and enzyme kinetics. Its biological activity is primarily linked to its function as a tracer molecule in the tricarboxylic acid (TCA) cycle, which is essential for cellular energy production and nutrient utilization.

Chemical Structure and Properties

2-MD3CA has the chemical formula C₇H₁₀O₇ and features three carboxylic acid groups along with a methyl group. The presence of deuterium in its structure allows for precise tracking of metabolic processes using advanced analytical techniques such as isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary mechanism of action of 2-MD3CA is its ability to mimic the behavior of unlabeled citric acid within the TCA cycle. Through its incorporation into various metabolites, researchers can study metabolic rates, identify bottlenecks in metabolic pathways, and gain insights into cellular processes. The deuterium label facilitates tracking interactions with enzymes and proteins, allowing for detailed analysis of metabolic flux and enzyme regulation.

Biological Activity

Research indicates that 2-MD3CA exhibits various biological activities relevant to metabolic processes:

- Metabolic Tracing : 2-MD3CA is used extensively to trace the activity of the TCA cycle. By incorporating this compound into cells or tissues, scientists can measure its incorporation into metabolites and assess the rates of metabolic processes.

- Enzyme Interaction : Due to its structural similarity to citric acid, 2-MD3CA can act as a substrate or inhibitor for various enzymes involved in the TCA cycle. This interaction can alter enzyme kinetics, providing insights into enzyme regulation.

- Clinical Applications : In clinical settings, 2-MD3CA has been utilized as a biomarker in newborn screening for metabolic disorders such as propionic acidemia and methylmalonic acidemia. Elevated levels of 2-MD3CA have been associated with these conditions, highlighting its importance in diagnostic applications .

Case Studies

Several studies have demonstrated the utility of 2-MD3CA in understanding metabolic disorders:

- Newborn Screening : A study involving the screening of over 258,000 newborns identified elevated levels of 2-MD3CA in patients with propionic acidemia. This finding underscores the compound's role as a potential biomarker for early diagnosis .

- Metabolic Flux Analysis : Researchers have employed 2-MD3CA to analyze metabolic flux in various cell types. By measuring the ratios of deuterium to hydrogen post-metabolism, they can elucidate specific pathways involved in energy production and nutrient metabolism.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of compounds related to 2-MD3CA:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Citric Acid | Three carboxylic groups | Naturally occurring; central role in metabolism |

| Isocitric Acid | Isomer of citric acid | Involved in the citric acid cycle |

| 2-Hydroxycitric Acid | Hydroxy group at the second position | Known for weight loss properties |

| 2-Methylcitric Acid | Methyl group at the second position | Implicated in metabolic disorders |

The unique deuterated nature of 2-MD3CA provides distinct advantages for tracing studies compared to its non-deuterated counterparts.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for distinguishing diastereomers of 2-Methyl-D3-citric acid in metabolomic studies?

- Methodological Answer : Diastereomer separation requires techniques with high stereochemical resolution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, can differentiate diastereomers via deuterium-induced isotopic shifts . Chiral High-Performance Liquid Chromatography (HPLC) with deuterated internal standards (e.g., this compound) improves quantification by minimizing matrix interference. For validation, combine NMR with tandem mass spectrometry (LC-MS/MS) to cross-verify retention times and fragmentation patterns .

Q. How is this compound synthesized, and what are the critical steps for ensuring isotopic purity?

- Methodological Answer : Deuterium labeling typically involves catalytic exchange reactions using deuterated solvents (e.g., D2O) or enzymatic incorporation via deuterated precursors in microbial systems. For this compound, methyl deuteration is achieved using deuterated acetyl-CoA in Aspergillus niger cultures under controlled pH and oxygen tension. Isotopic purity (>98%) is verified via isotopic ratio mass spectrometry (IRMS), with precautions to avoid proton-deuterium exchange during extraction .

Advanced Research Questions

Q. How can researchers design experiments to quantify this compound’s role in metabolic flux analysis (MFA) of tricarboxylic acid (TCA) cycle perturbations?

- Methodological Answer :

- Step 1 : Use 13C-glucose tracer with deuterated 2-methylcitrate to track flux through alternate TCA pathways.

- Step 2 : Employ steady-state MFA models (e.g., S-system formalism) to integrate isotopic labeling data and enzyme activity profiles. Sensitivity analysis identifies rate-limiting enzymes (e.g., citrate synthase) .

- Step 3 : Validate via knockout strains or enzyme inhibitors (e.g., fluorocitrate) to confirm pathway contributions .

Q. What strategies resolve contradictions in isotopic enrichment data for this compound across different analytical platforms?

- Methodological Answer : Contradictions often arise from platform-specific biases (e.g., ion suppression in LC-MS vs. signal overlap in NMR). Mitigation strategies:

- Calibration : Use a unified deuterated internal standard across platforms.

- Data Normalization : Apply batch correction algorithms (e.g., Combat) to harmonize LC-MS and NMR datasets .

- Cross-Validation : Triangulate results with in silico simulations (e.g., metabolic network models) to identify systematic errors .

Q. How can researchers optimize sample preparation protocols for this compound quantification in complex biological matrices?

- Methodological Answer :

- Matrix Complexity : For serum or tissue homogenates, use protein precipitation with cold acetonitrile (1:4 ratio) to reduce interference .

- Derivatization : Enhance LC-MS sensitivity via methyl esterification with HCl-methanol. Validate derivatization efficiency using 2H-NMR to confirm no deuterium loss .

- Storage : Preserve isotopic integrity by storing samples at -80°C with antioxidants (e.g., 0.1% ascorbic acid) to prevent deuteration exchange .

Eigenschaften

IUPAC Name |

4,4,4-trideuterio-2-hydroxybutane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOXCRMFGMSKIJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.